Hexaglyceryl distearate
CAS No.: 34424-97-0
Cat. No.: VC3734095
Molecular Formula: C45H88O9
Molecular Weight: 773.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34424-97-0 |
---|---|
Molecular Formula | C45H88O9 |
Molecular Weight | 773.2 g/mol |
IUPAC Name | [2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadecanoyloxypropoxy)propoxy]propyl] octadecanoate |
Standard InChI | InChI=1S/C45H88O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-43,46-48H,3-40H2,1-2H3 |
Standard InChI Key | PALZHOJEQDADJU-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)O)O |
Introduction
Chemical Identity and Structure
Hexaglyceryl distearate is recognized by several synonyms in scientific and commercial literature. It is most commonly identified as Polyglyceryl-6 Distearate, though it also appears in technical documentation as Polyglyceryl-3 Distearate depending on the specific configuration of the polyglycerol chain . The compound is chemically described as a diester formed between hexaglycerol (a polyglycerol consisting of six glycerol units) and stearic acid.
Basic Chemical Information
The compound is characterized by the following chemical parameters:
Property | Value |
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Chemical Formula | C45H88O9 (for Polyglyceryl-3 version) |
CAS Number | 34424-97-0 |
EINECS Number | 252-010-1 |
Molecular Weight | 773.2 g/mol (for Polyglyceryl-3 version) |
Physical Appearance | Colorless to light yellow particles |
IUPAC Name | [2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadecanoyloxypropoxy)propoxy]propyl] octadecanoate |
Synonyms | Distearic acid diester with hexaglycerol; Octadecanoic acid diester with hexaglycerol |
This amphiphilic molecule possesses both hydrophilic and lipophilic moieties, which contributes to its effectiveness as an emulsifier . The hydrophilic portion consists of the polyglycerol chain, while the lipophilic component is derived from the stearic acid chains.
Structural Characteristics
Hexaglyceryl distearate is structurally composed of a polyglycerol backbone with stearic acid chains attached through ester linkages. The specific arrangement of these components gives the molecule its unique interfacial properties. The polyglycerol chain forms the hydrophilic head of the molecule, while the stearic acid chains form the lipophilic tails .
Synthesis Methods
The production of hexaglyceryl distearate can be accomplished through both chemical and enzymatic synthesis routes, each with distinct advantages and resulting in products with slightly different composition profiles.
Enzymatic Synthesis
More recent developments in synthesis methodology have explored enzymatic approaches using immobilized lipases as biocatalysts. Research has demonstrated that lipase-mediated synthesis, particularly using Novozym 435 (an immobilized lipase from Candida antarctica type B), can produce hexaglyceryl distearate under milder conditions .
The enzymatically synthesized product (referred to as "E" in research literature) shows a more defined composition profile, consisting primarily of:
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Polyglycerol-2 monostearate (PG2MS)
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Polyglycerol-2 distearate (PG2DS)
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Polyglycerol-2 tristearate (PG2TS)
These components typically appear in a relative ratio of approximately 3:4:3, respectively .
Comparative Analysis of Synthesis Methods
The table below compares key aspects of chemical versus enzymatic synthesis methods:
Aspect | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Reaction Conditions | Higher temperatures, harsh catalysts | Milder conditions (typically 80°C) |
Product Complexity | More complex mixture | More defined composition |
Sustainability | Less environmentally friendly | More sustainable approach |
Product Composition | Contains higher molecular weight compounds | Primarily contains PG2MS, PG2DS, PG2TS |
Reaction Time | Variable | Approximately 6 hours with optimized conditions |
Catalyst | Chemical catalysts | Biocatalyst (immobilized lipase) |
Research suggests that the enzymatically obtained product represents a potential sustainable alternative to chemically synthesized versions, with comparable performance characteristics in final applications .
Functional Properties
Hexaglyceryl distearate exhibits several functional properties that make it valuable across multiple applications:
Emulsification Properties
As an oil-in-water (O/W) emulsifier, this compound effectively stabilizes emulsions by reducing interfacial tension between aqueous and oily phases . Its amphiphilic structure allows it to orient at the interface between oil and water, with its hydrophilic polyglycerol portion in the aqueous phase and the lipophilic stearic acid chains in the oil phase.
Physical and Chemical Properties
The compound demonstrates excellent stability across a range of pH and temperature conditions, which contributes to its versatility in formulations . Its physical properties include:
Property | Characteristic |
---|---|
Solubility | Partially soluble in water; soluble in oils |
Stability | Good thermal stability; stable across pH range |
HLB Value | Medium to high (oil-in-water emulsifier) |
Melting Point | Variable depending on exact composition |
Appearance | Colorless to light yellow particles |
Rheological Effects
Research has examined the rheological behavior of emulsions prepared with hexaglyceryl distearate. Studies indicate that this compound can influence the yield stress (τc) of formulations, with chemically synthesized versions showing slightly higher values (2.6 Pa) compared to enzymatically synthesized versions (2.1 Pa) . This property affects the stability and texture of final products.
Industrial Applications
The versatile properties of hexaglyceryl distearate have led to its adoption across multiple industries:
Cosmetic Applications
In the cosmetics industry, hexaglyceryl distearate serves as an emulsifier and stabilizer in various products:
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Skin and body creams
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Shampoos and conditioners
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Sunscreens
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Makeup formulations
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Lotions and moisturizers
The compound contributes to product consistency and prevents separation of aqueous and oily components, thus increasing product durability and shelf life . Its mild nature makes it suitable for sensitive skin formulations and cosmetics for children.
Food Industry Applications
Within the food sector, hexaglyceryl distearate functions as:
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An auxiliary emulsifying agent in cake mixes
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A whipping agent in whipped creams, providing foam stabilization particularly in acidic formulations
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A freeze-thaw stabilizer in frozen desserts
These applications leverage the compound's ability to stabilize interfaces and control texture in complex food systems.
Other Industrial Uses
Beyond cosmetics and food, hexaglyceryl distearate finds applications in:
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Textile processing
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Petroleum industry formulations
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Coating technologies
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Plastic additives
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Pharmaceutical formulations
Its compatibility with other emulsifiers and synergistic effects when compounded make it valuable across these diverse fields .
Recent Research Findings
Comparative Studies of Synthesis Methods
Recent research has focused on comparing the properties of chemically versus enzymatically synthesized versions of polyglycerol distearates. A 2023 study published in ACS Omega examined differences in composition and performance characteristics between these products .
Key findings included:
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Enzymatically synthesized product showed a more defined composition profile
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While both products showed similar emulsification capabilities, slight differences in rheological properties were observed
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Enzymatically synthesized product demonstrated slightly better stability after aging tests
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Optimization of enzymatic synthesis conditions revealed that 2.7% (w/w) of immobilized lipase at 80°C with a polyglycerol-2:stearic acid molar ratio of 1:1.8 yielded optimal results
Performance in Formulations
Studies examining the performance of hexaglyceryl distearate in various formulations have noted:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume